molecular formula C21H33NO2Sn B12524219 4-[5-(Tributylstannyl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one CAS No. 141993-06-8

4-[5-(Tributylstannyl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one

Cat. No.: B12524219
CAS No.: 141993-06-8
M. Wt: 450.2 g/mol
InChI Key: SBAZAXFALXAJDB-UHFFFAOYSA-N
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Description

4-[5-(Tributylstannyl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one is a chemical compound known for its unique structure and reactivity. This compound features a tributylstannyl group attached to an oxazole ring, which is further connected to a cyclohexa-2,5-dien-1-one moiety. The presence of the tributylstannyl group makes it particularly interesting for various synthetic applications, especially in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(Tributylstannyl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one typically involves the reaction of a suitable precursor with tributylstannyl reagents under controlled conditions. One common method involves the use of cyclohexa-2,5-dien-1-one derivatives, which are reacted with tributylstannyl oxazole in the presence of a catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through column chromatography and recrystallization to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-[5-(Tributylstannyl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce a variety of functionalized cyclohexa-2,5-dien-1-one compounds .

Scientific Research Applications

4-[5-(Tributylstannyl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[5-(Tributylstannyl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one involves its reactivity with various molecular targets. The tributylstannyl group can participate in nucleophilic substitution reactions, while the oxazole ring can undergo electrophilic and nucleophilic attacks. These interactions can lead to the formation of new bonds and the modification of existing molecular structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-[5-(Tributylstannyl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one lies in the presence of the tributylstannyl group, which imparts distinct reactivity and makes it valuable for specific synthetic applications. This differentiates it from other similar compounds that do not possess the stannyl functionality .

Properties

CAS No.

141993-06-8

Molecular Formula

C21H33NO2Sn

Molecular Weight

450.2 g/mol

IUPAC Name

4-(5-tributylstannyl-1,2-oxazol-3-yl)phenol

InChI

InChI=1S/C9H6NO2.3C4H9.Sn/c11-8-3-1-7(2-4-8)9-5-6-12-10-9;3*1-3-4-2;/h1-5,11H;3*1,3-4H2,2H3;

InChI Key

SBAZAXFALXAJDB-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC(=NO1)C2=CC=C(C=C2)O

Origin of Product

United States

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